An In-depth Technical Guide to the Chemical Properties of 2-(4-aminocyclohexyl)acetic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(4-aminocyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(4-aminocyclohexyl)acetic acid. This compound, particularly its trans-isomer, is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the antipsychotic medication cariprazine.
Core Chemical Properties
2-(4-aminocyclohexyl)acetic acid is a non-proteinogenic amino acid characterized by a cyclohexane ring substituted with an amino group and an acetic acid moiety. Its properties are influenced by the stereochemical relationship (cis or trans) between these two functional groups.
| Property | Data |
| IUPAC Name | 2-(4-aminocyclohexyl)acetic acid[1] |
| Synonyms | 4-Aminocyclohexaneacetic acid |
| CAS Number | 1197-54-2[1][2][3] |
| Molecular Formula | C₈H₁₅NO₂[1][3] |
| Molecular Weight | 157.21 g/mol [1][2][3] |
| Appearance | Off-White Solid[2] |
| Melting Point | 173-176°C[2]; a separate source reports 289.5°C, likely for a specific isomer or salt form.[4] |
| Boiling Point | 301.3±15.0 °C (Predicted)[4] |
| Solubility | Slightly soluble in methanol.[5] The hydrochloride salt form exhibits enhanced aqueous solubility.[5] |
| Storage | Keep in a dark place, sealed in dry, at 2-8°C.[3] |
| SMILES | O=C(O)CC1CCC(N)CC1[2][3] |
| InChI Key | XVDSFSRMHSDHGJ-UHFFFAOYSA-N |
Structurally Related Compounds and Derivatives
Several derivatives of 2-(4-aminocyclohexyl)acetic acid are commercially available and utilized in multi-step syntheses. The hydrochloride salts of the acid and its esters are common due to their improved handling and solubility properties. The Boc-protected derivative is essential for reactions where the amine group requires shielding.[5]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| trans-2-(4-Aminocyclohexyl)acetic acid HCl | C₈H₁₆ClNO₂ | 193.67 | 76325-96-7 | Hydrochloride salt for enhanced aqueous solubility.[5] |
| Ethyl trans-2-(4-Aminocyclohexyl)acetate | C₁₀H₁₉NO₂ | 185.26 | 76308-28-6 | Ethyl ester form, reduces polarity.[][7] |
| Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl | C₁₀H₂₀ClNO₂ | 221.72 / 222[8] | 76308-26-4 | A key intermediate in pharmaceutical synthesis, such as for cariprazine.[5][8][9] |
| Methyl trans-2-(4-Aminocyclohexyl)acetate HCl | C₉H₁₇ClNO₂ | 206.69 | 313683-56-6 | Methyl ester analog, used as an intermediate in peptide and small-molecule synthesis.[5] |
| Boc-protected trans-4-aminocyclohexyl acetic acid | C₁₃H₂₃NO₄ | 257.33 | Not specified | Boc-protected amine allows for selective reactions at the carboxylic acid moiety.[5] |
Experimental Protocols
The synthesis of trans-4-aminocyclohexyl acetic acid derivatives is a critical process for their application in pharmaceutical manufacturing. The most common industrial route involves the hydrogenation of 4-nitrophenylacetic acid.
Protocol: Synthesis of trans-4-amino-cyclohexyl-acetic acid ethyl ester HCl
This protocol is based on a two-step hydrogenation process followed by esterification.[5][10]
Step 1: Initial Hydrogenation (Nitro Group Reduction)
-
Charging the Reactor: A suitable reactor (e.g., a 2500 L enamelled autoclave) is charged with a protic solvent such as deionized water (1000 kg).[8][11]
-
Substrate Addition: 4-nitrophenylacetic acid (210 kg, 1.16 kM) is added at room temperature under a nitrogen atmosphere.[8][11]
-
Catalyst Addition: A suspension of 10% Palladium on carbon (Pd/C) (21 kg) in deionized water (20 kg) is added to the mixture.[8][11]
-
Hydrogenation: The vessel is purged with hydrogen gas. The hydrogenation is then carried out at a temperature of 44-46°C under a hydrogen overpressure of up to 0.6 bar.[5][8]
-
Monitoring: The reaction is continued until the hydrogen uptake slows, indicating the selective reduction of the nitro group to an amine, yielding 4-aminophenylacetic acid in situ.[5][8]
Step 2: Secondary Hydrogenation (Aromatic Ring Saturation)
-
Temperature and Pressure Adjustment: The temperature of the reaction mixture is increased to 55-58°C.[5][11]
-
Hydrogenation: The hydrogenation is continued at the elevated temperature, maintaining a hydrogen overpressure of up to 4.0 bar.[11]
-
Completion: The reaction proceeds until hydrogen uptake ceases, indicating the complete saturation of the benzene ring. This step yields a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid, with a typical trans:cis ratio of 60-70%.[5]
-
Work-up: The mixture is cooled, purged with nitrogen, and the catalyst is removed by filtration.[11]
Step 3: Esterification and Crystallization
-
Solvent Exchange: The aqueous filtrate is concentrated by distillation under vacuum. Ethyl alcohol is added, and the distillation is continued to remove residual water.[8][11]
-
Esterification: Ethanolic HCl (e.g., 30%) is added to the residue, and the reaction mixture is heated to reflux for approximately 2 hours to form the ethyl ester.[8][11]
-
Crystallization: The reaction mixture is concentrated again by vacuum distillation. Acetonitrile is added to the residue.[8][11]
-
Isolation: The solution is cooled to 0 to -5°C to induce crystallization of the trans-isomer hydrochloride salt, which is less soluble.[5][10]
-
Purification: The precipitated crystals are collected by centrifugation, washed with cold acetonitrile, and dried to yield the final product, trans-4-amino-cyclohexyl-acetic acid ethyl ester hydrochloride.[5][8][11]
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the industrial synthesis of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.
Caption: Synthesis workflow for the target compound.
Logical Relationship of Key Compounds
This diagram shows the relationship between the parent acid and its common synthetic derivatives.
Caption: Key derivatives of 2-(4-aminocyclohexyl)acetic acid.
Stereochemistry and Biological Significance
The stereochemistry of 2-(4-aminocyclohexyl)acetic acid is of paramount importance for its biological activity and application in pharmaceuticals.
-
Trans-Isomer: The trans-isomer is generally more thermodynamically stable due to reduced steric hindrance, with the substituents occupying equatorial positions on the cyclohexane ring.[5] In the synthesis of active pharmaceutical ingredients like cariprazine, only the stereomerically pure trans-isomer is applicable.[10]
-
Cis-Isomer: The cis-isomer is also formed during synthesis but is typically removed during purification.[10]
-
Analytical Confirmation: The trans-configuration is verified analytically using techniques such as NMR spectroscopy, where coupling constants (J = 10–12 Hz) for trans-diaxial protons are indicative of the geometry, and X-ray diffraction for unambiguous spatial arrangement.[5]
The primary driver for the extensive study of this compound is its role as a precursor to drugs that target central nervous system disorders.[9] For instance, it is a key intermediate for cariprazine, which acts as a dopamine D₂ and D₃ receptor partial agonist.[9] The specific orientation of the amino and acetic acid groups on the cyclohexane scaffold is critical for the final drug's ability to bind effectively to its biological targets.
References
- 1. 2-(4-aminocyclohexyl)acetic acid 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]
- 2. anaxlab.com [anaxlab.com]
- 3. 1197-54-2|2-(4-Aminocyclohexyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. (4-Amino-cyclohexyl)-acetic acid CAS#: 1197-54-2 [m.chemicalbook.com]
- 5. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]
- 7. GSRS [precision.fda.gov]
- 8. Cas 76308-26-4,Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | lookchem [lookchem.com]
- 9. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 10. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 11. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
